Taraxasteryl acetate

Description

Taraxasterol acetate has been reported in Bejaranoa balansae, Sonchus asper, and other organisms with data available.

from Inula britannica; an anti-hepatitis substance; do not confuse with psi-taraxasterol acetate

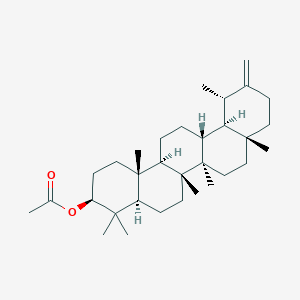

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-43-3 | |

| Record name | Taraxasteryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARAXASTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Taraxasteryl Acetate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrences, Extraction, and Biological Activities of Taraxasteryl Acetate (B1210297).

This in-depth guide consolidates current scientific knowledge on Taraxasteryl acetate, a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory and other therapeutic properties. The document outlines its primary natural sources, provides detailed experimental protocols for its isolation, and presents its known biological activities through signaling pathway diagrams, offering a valuable resource for ongoing and future research.

Natural Sources of this compound

This compound is predominantly found in various species within the Asteraceae family, often co-occurring with its parent compound, taraxasterol (B1681928). Other plant families have also been reported to contain this bioactive molecule. The concentration of this compound can vary significantly between species and even different parts of the same plant.

Table 1: Quantitative Analysis of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (µg/g of dry weight) | Reference |

| Scorzonera latifolia | Asteraceae | Aerial Parts | 4272.63 ± 11.61 | [1] |

| Scorzonera latifolia | Asteraceae | Roots | 66.52 ± 1.0 | [1] |

| Pluchea sagittalis | Asteraceae | Whole Plant | Not explicitly quantified, but isolated as an active compound. | [1][2][3] |

| Taraxacum officinale | Asteraceae | Latex | Present, but not individually quantified in the provided literature. | |

| Atractylodes macrocephala | Asteraceae | Rhizomes | Isolated, but quantitative data is not provided. | |

| Artemisia roxburghiana | Asteraceae | Aerial Parts | Isolated, but quantitative data is not provided. | [4] |

| Centipeda minima | Asteraceae | Whole Plant | Isolated, but quantitative data is not provided. | [5] |

| Tridax procumbens | Asteraceae | Not specified | Isolated, but quantitative data is not provided. | [6] |

| Acacia salicina | Fabaceae | Aerial Parts | Isolated, but quantitative data is not provided. | [7] |

| Calotropis gigantea | Apocynaceae | Not specified | Mentioned as a botanical source. | [5] |

| Lactuca virosa | Asteraceae | Not specified | Mentioned as a botanical source. | [5] |

Experimental Protocols for Isolation and Quantification

The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic separation. Quantification is commonly achieved using High-Performance Liquid Chromatography (HPLC).

General Extraction and Isolation Protocol

This protocol is a synthesized methodology based on practices reported for the isolation of this compound and related triterpenoids from plant material.[1][4][8]

a. Sample Preparation:

-

Air-dry the plant material (e.g., aerial parts, roots) at room temperature in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

b. Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. Dichloromethane or n-hexane are commonly used for extracting triterpenoids.[1][2]

-

The ratio of plant material to solvent is typically 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

c. Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots on the TLC plates by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

-

Further purify the pooled fractions by repeated column chromatography or preparative HPLC to yield pure this compound.

HPLC Quantification Method

The following is a general HPLC method that can be adapted for the quantification of this compound.

-

Instrument: High-Performance Liquid Chromatography system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways related to inflammation and cellular stress. While some studies focus directly on the acetate form, much of the detailed mechanistic work has been elucidated for its parent compound, taraxasterol.

Anti-inflammatory Signaling

This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated neutrophils.[1][2] The anti-inflammatory effects of the closely related taraxasterol are attributed to the inhibition of the NF-κB and MAPK signaling pathways.[9][10] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Caption: Putative anti-inflammatory mechanism of this compound.

Cell Proliferation and Survival Signaling

Studies on taraxasterol have shown its involvement in modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[11][12] This pathway is often dysregulated in cancer, making it a key target for therapeutic intervention. Taraxasterol has been demonstrated to suppress the proliferation of certain cancer cells by inhibiting this pathway.[12]

Caption: Inhibitory effect of Taraxasterol on the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties and potential applications in drug development. The Asteraceae family, particularly species of Scorzonera and Pluchea, serve as rich natural sources. The methodologies outlined in this guide for its extraction, isolation, and quantification, coupled with an understanding of its molecular mechanisms of action, provide a solid foundation for researchers to further explore the therapeutic potential of this valuable triterpenoid. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by the acetate form and to establish a comprehensive profile of its pharmacological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. CAS 6426-43-3 | this compound [phytopurify.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalxplore.org [digitalxplore.org]

- 8. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]

- 9. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 10. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Taraxasteryl acetate chemical structure and properties

An In-depth Technical Guide to Taraxasteryl Acetate (B1210297)

Introduction

Taraxasteryl acetate is a pentacyclic triterpenoid, an acetylated derivative of taraxasterol (B1681928).[1] This naturally occurring compound is found in various plants, notably within the Asteraceae (Compositae) family, including dandelions (Taraxacum officinale), Pluchea sagittalis, Calotropis gigantea, and Lactuca virosa.[1][2][3][4] It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[2][5][6] This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used to elucidate these characteristics.

Chemical Structure and Identification

This compound possesses a complex pentacyclic structure. Its chemical identity is defined by several key identifiers.

-

IUPAC Name : [(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate[7]

-

Synonyms : Taraxasterol acetate, Lactucerin, Lactucone, Saussurol acetate, NSC-401400[8][9][10]

-

SMILES : C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--OC(=O)C)C[7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is characterized as a white, crystalline solid or powder.[3][9] It is generally insoluble in water but shows solubility in organic solvents like chloroform, acetone, ethanol, methanol, and DMSO.[3][9][10]

| Property | Value | Source(s) |

| Molecular Weight | 468.75 g/mol (also reported as 468.8 g/mol ) | [8][9][10][12] |

| Melting Point | 251-252 °C | [3][8][9] |

| Boiling Point | 502.8 ± 19.0 °C (Predicted) | [3][9] |

| Density | 1.016 g/cm³ (also reported as 1.01±0.1 g/cm³ predicted) | [8][9] |

| Appearance | White powder / Colorless needle crystal | [3][9] |

| Solubility | Insoluble in water.[3][9][13] Soluble in chloroform, acetone, methanol, ethanol, and DMSO.[3][9] Slightly soluble in DMSO at ~0.1 mg/mL.[10][14] | |

| Optical Rotation ([α]D) | +100.5° | [15] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, which are areas of active investigation for drug development professionals.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models.[5][6] It has been shown to be effective in reducing edema induced by agents like carrageenan, formaldehyde, phorbol (B1677699) 12-myristate 13-acetate (PMA), croton oil, and arachidonic acid.[2][4][14]

The mechanism of its anti-inflammatory action involves the modulation of cellular responses to inflammatory stimuli. It can reduce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils.[4] Furthermore, it exhibits a dual effect on heat shock protein 72 (Hsp72), inhibiting its synthesis in stimulated neutrophils while increasing its production in unstimulated cells.[4][10][11] Molecular docking studies suggest a high binding affinity to pro-inflammatory targets like TNF-α, potentially inhibiting downstream signaling.[1][2]

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in colorectal cancer.[5][16] Its mechanism involves the promotion of autophagy, a cellular degradation process.[5] This induced autophagy leads to the degradation of RNF31, an E3 ubiquitin ligase.[5][10][14] The reduction in RNF31 levels prevents the degradation of the tumor suppressor protein p53, leading to its accumulation and subsequent inhibition of cancer cell proliferation.[5][16]

Antibacterial Activity

This compound also displays potential as a broad-spectrum antibacterial agent, showing activity against various disease-associated microorganisms.[1][2][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of this compound.

Bioassay-Directed Isolation from Pluchea sagittalis

This protocol outlines a typical method for isolating this compound from a plant source based on its biological activity.[4]

-

Extraction : The whole plant material of Pluchea sagittalis is extracted with dichloromethane.

-

Fractionation : The resulting crude extract is subjected to column chromatography to separate it into various fractions.

-

Bioassay Screening : Each fraction is tested for biological activity (e.g., inhibition of ROS production in neutrophils).

-

Isolation and Purification : The fraction demonstrating the highest activity is selected for further purification using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Mouse Ear Edema Assay

This assay is used to evaluate the topical anti-inflammatory activity of this compound.[4][14]

-

Animal Model : Mice (e.g., inbred strains) are used for the experiment.

-

Induction of Edema : A topical irritant such as phorbol 12-myristate 13-acetate (PMA), croton oil, or arachidonic acid is applied to the surface of the mouse's ear to induce inflammation and swelling (edema).

-

Treatment : A solution of this compound (e.g., 46 µ g/ear ) in a suitable vehicle is applied topically to the same ear.[14] A control group receives the vehicle only.

-

Measurement : After a specified period, the mice are euthanized, and a standardized circular section is punched out from both the treated and untreated ears.

-

Analysis : The weight of the ear punch is measured. The anti-inflammatory effect is quantified by the reduction in the weight of the ear punch from the treated group compared to the control group.

In Vitro Neutrophil ROS Production Assay

This cellular assay measures the effect of this compound on the production of reactive oxygen species by immune cells.[4][10]

-

Cell Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Cell Culture : The isolated neutrophils are maintained in an appropriate culture medium.

-

Treatment : The cells are pre-incubated with varying concentrations of this compound (e.g., 10 and 100 µM) or a vehicle control.[10][14]

-

Stimulation : The neutrophils are then stimulated with an agent like PMA to induce an oxidative burst, leading to the production of ROS.

-

Detection : ROS production is measured using a fluorescent probe (e.g., dichlorofluorescein diacetate) which becomes fluorescent upon oxidation. The fluorescence intensity is quantified using a plate reader or flow cytometry.

-

Analysis : The reduction in fluorescence in the this compound-treated groups compared to the stimulated control group indicates the inhibitory effect on ROS production.

In Vitro Colorectal Cancer Cell Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on cancer cells.[5][10]

-

Cell Lines : Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.[10]

-

Cell Culture : Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of this compound (e.g., 50 µg/mL) for a specified duration (e.g., 24-72 hours).[10]

-

Proliferation Measurement : Cell viability or proliferation is assessed using a standard method, such as the MTT assay or direct cell counting.

-

Western Blot Analysis : To investigate the mechanism, protein lysates are collected from treated cells. Western blotting is performed to measure the levels of key proteins in the RNF31/p53 pathway, such as RNF31, p53, and the autophagy marker LC3-I/II.[10][14]

-

Analysis : A decrease in cell viability and changes in protein levels consistent with the proposed mechanism (decreased RNF31, increased p53 and LC3-II) confirm the compound's activity.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated anti-inflammatory and anti-cancer effects, underpinned by specific molecular mechanisms such as the modulation of ROS production and the RNF31/p53 axis, make it a strong candidate for further investigation in drug discovery and development. The experimental protocols detailed herein provide a foundation for researchers to replicate and expand upon the existing body of knowledge surrounding this potent triterpenoid.

References

- 1. This compound [benchchem.com]

- 2. CAS 6426-43-3 | this compound [phytopurify.com]

- 3. taraxasterol acetate [chembk.com]

- 4. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Antibacterial | TargetMol [targetmol.com]

- 7. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 6426-43-3,this compound | lookchem [lookchem.com]

- 9. This compound | 6426-43-3 [amp.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medkoo.com [medkoo.com]

- 12. apexbt.com [apexbt.com]

- 13. Showing Compound Taraxasterol acetate (FDB014604) - FooDB [foodb.ca]

- 14. caymanchem.com [caymanchem.com]

- 15. Taraxasterol [drugfuture.com]

- 16. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

The Biosynthesis of Taraxasteryl Acetate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of taraxasteryl acetate (B1210297) in plants. Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) ester with noted anti-inflammatory and potential antibacterial activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This document details the enzymatic steps from the primary precursor, squalene (B77637), to the final acetylated product, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The formation of this compound is a two-stage process occurring within plant cells. The first stage involves the synthesis of the triterpene scaffold, taraxasterol (B1681928), from the ubiquitous precursor 2,3-oxidosqualene (B107256). The second stage is the subsequent acetylation of taraxasterol.

Stage 1: Formation of Taraxasterol

The biosynthesis of the taraxasterol backbone begins with the mevalonate (B85504) (MVA) pathway, which produces the linear C30 hydrocarbon, squalene.[1][2] The dedicated pathway to taraxasterol proceeds as follows:

-

Squalene Epoxidation : Squalene undergoes epoxidation at the C2-C3 position to form (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) and is a critical rate-limiting step in triterpenoid synthesis.[1][3]

-

Cyclization and Rearrangement : 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) . In lettuce (Lactuca sativa) and dandelion (Taraxacum coreanum), multifunctional OSCs such as LsOSC1 and TcOSC1 have been identified to produce taraxasterol.[4][5] The cyclization cascade is a complex series of reactions involving:

-

Initiation of cyclization to form a dammarenyl cation.[1][6]

-

A series of Wagner-Meerwein alkyl and methyl shifts, leading to the formation of baccharenyl, lupanyl, and oleanyl cations.[1][6]

-

Further rearrangement yields the tertiary taraxasteryl cation.[1]

-

Finally, a deprotonation step results in the stable pentacyclic triterpene, taraxasterol .[1]

-

Stage 2: Acetylation of Taraxasterol

The terminal step in the biosynthesis of this compound is the esterification of the C-3 hydroxyl group of taraxasterol:

-

Triterpene Acetylation : The acetyl group is transferred from an acetyl-CoA donor molecule to taraxasterol. This reaction is catalyzed by a pentacyclic triterpene acetyltransferase . A key enzyme identified in this role is LsTAT1 from lettuce, which belongs to the membrane-bound O-acyltransferase (MBOAT) family.[4][7] This enzyme exhibits high specificity for pentacyclic triterpenes, particularly taraxasterol and its isomer ψ-taraxasterol, and utilizes acetyl-CoA as the acyl donor.[4][7]

The complete biosynthetic pathway is visualized in the diagram below.

Quantitative Data Summary

Quantitative analysis of taraxasterol and its acetate is essential for evaluating the efficiency of the biosynthetic pathway and for metabolic engineering strategies. The available data is summarized below. Note that specific enzyme kinetic parameters (Km, Vmax) for the involved synthases are not yet extensively reported in the literature.

| Compound | Plant/System | Tissue/Condition | Concentration / Yield | Reference |

| Taraxasterol | Taraxacum officinale | Natural Root Extract | 2.96 µg/mL | [8][9] |

| Taraxacum officinale | Root Callus Culture | 3.013 µg/mL | [8][9] | |

| This compound | Transgenic Tobacco | Co-expression of LsOSC1 and LsTAT1 | Majority of taraxasterol converted to acetate form | [4] |

| Taraxerol Acetate | in vitro enzyme assay | LsTAT1 enzyme with taraxerol | >40% conversion rate | [10] |

Experimental Protocols

The elucidation of the this compound pathway has been achieved through a combination of gene discovery, heterologous expression, and detailed biochemical assays.

Identification and Characterization of Pathway Genes

A general workflow for identifying and functionally characterizing the enzymes in the this compound pathway is presented below. This approach was successfully used to identify LsTAT1 in lettuce.[4]

Protocol for in vitro LsTAT1 Enzyme Assay

This protocol is adapted from the characterization of the lettuce pentacyclic triterpene acetyltransferase (LsTAT1).[1]

1. Microsomal Protein Extraction from Yeast:

-

Grow yeast cultures (S. cerevisiae strain INVSc1) expressing the LsTAT1 gene in YPG medium and induce with galactose for 24 hours.

-

Harvest cells by centrifugation (2,000 x g, 10 min).

-

Resuspend the pellet in 50 mL of TEK buffer (50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl) and centrifuge again (6,100 x g, 4°C, 5 min).

-

Grind the yeast pellets with glass beads in a buffer containing 5 mM EDTA, 5 mM Tris-HCl, and 0.6 M sorbitol, pH 7.5.

-

Centrifuge the homogenate at 10,000 x g for 15 min to remove cell debris.

-

Transfer the supernatant and perform ultracentrifugation at 100,000 x g for 60 min at 4°C to pellet the microsomal membranes.

-

Resuspend the pellet in the enzyme assay resuspension buffer (0.1 M potassium phosphate (B84403) buffer pH 7.4, 20% glycerol, 20 mM β-mercaptoethanol).

-

Determine the total protein concentration using a Bradford protein assay.

2. Enzymatic Reaction:

-

Prepare the reaction mixture in a total volume of 400 µL.

-

Reaction Components:

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

1 mM Dithiothreitol (DTT)

-

5 mM MgCl₂

-

200 µM Triterpene substrate (e.g., taraxasterol)

-

100 µM Acyl donor (acetyl-CoA)

-

200 µg Total microsomal protein extract

-

-

Set up a control reaction without the addition of acetyl-CoA.

-

Incubate the reaction mixture for 1 hour at 30°C.

3. Product Extraction and Analysis:

-

Stop the reaction and extract the products by adding an equal volume of chloroform (B151607) and vortexing. Repeat the extraction twice.

-

Pool the organic phases and evaporate the solvent under a stream of nitrogen.

-

Analyze the dried residue using Gas Chromatography-Mass Spectrometry (GC-MS), with or without prior derivatization (e.g., silylation), to identify and quantify the formation of this compound.[1][7]

Protocol for GC-MS Analysis of Triterpenes and their Acetates

Analysis of triterpenes and their esters often requires derivatization to increase their volatility for gas chromatography.

1. Sample Preparation:

-

Extract total lipids from plant tissue or enzyme assay mixtures using a suitable solvent like chloroform or a hexane:ethyl acetate mixture.

-

Evaporate the solvent to dryness.

2. Derivatization (Silylation):

-

For triterpenes with free hydroxyl groups, derivatization is recommended.

-

A common and efficient method involves using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[7]

-

An optimized condition is a reagent ratio of BSTFA:TMCS:Pyridine (22:13:65 v/v/v).[7]

-

Incubate the dried extract with the derivatization reagent for 2 hours at 30°C.[7] Triterpene acetates like this compound can often be analyzed directly without derivatization.

3. GC-MS Conditions:

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Column: A non-polar or semi-polar capillary column suitable for high-temperature analysis (e.g., DB-5MS, HP-5MS).

-

Oven Program: A temperature gradient is used, for example, starting at 70°C, holding for 2 minutes, then ramping up to 280-300°C at a rate of 5-10°C/min, and holding for 10-20 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards of taraxasterol and this compound.

Conclusion and Future Outlook

The biosynthetic pathway of this compound, from squalene via the key intermediates 2,3-oxidosqualene and taraxasterol, has been successfully elucidated. The identification of key enzymes like the oxidosqualene cyclase LsOSC1 and the acetyltransferase LsTAT1 provides critical tools for future research.[4] These genes can be utilized in metabolic engineering and synthetic biology platforms, such as yeast or transient plant expression systems, to produce this compound for pharmacological evaluation and potential therapeutic use.

Key areas for future research include the detailed characterization of the kinetic properties of the involved enzymes and the investigation of the regulatory networks that control the expression of these pathway genes in plants. Such knowledge will be invaluable for optimizing the heterologous production of this promising bioactive compound.

References

- 1. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Heterologous expression and purification of the phage lysin-like bacteriocin LysL from Lactococcus lactis LAC460 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 9. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Isolation of Taraxasteryl Acetate from Taraxacum officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxacum officinale, commonly known as the dandelion, has a long history of use in traditional medicine for a variety of ailments.[1][2] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including a significant class of triterpenoids. Among these, Taraxasteryl acetate (B1210297), a pentacyclic triterpene, has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Taraxasteryl acetate from Taraxacum officinale, with a focus on detailed experimental protocols, quantitative data, and relevant biological pathways.

This compound is a naturally occurring triterpenoid (B12794562) that has been identified in various parts of the dandelion plant.[1] Its discovery is part of the broader effort to elucidate the chemical constituents of medicinal plants and understand their therapeutic potential. This document serves as a comprehensive resource for researchers seeking to isolate and study this compound for further drug development and scientific investigation.

Experimental Protocols

The isolation and purification of this compound from Taraxacum officinale is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are a composite of established methodologies for the isolation of triterpenoids from plant materials.

Plant Material Collection and Preparation

-

Collection: Whole Taraxacum officinale plants, including roots, stems, leaves, and flowers, are collected. The concentration of triterpenoids may vary between different plant parts.

-

Washing and Drying: The plant material is thoroughly washed with distilled water to remove soil and other contaminants. Subsequently, the material is air-dried in a well-ventilated area away from direct sunlight or in a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Triterpenoid Fraction

Several methods can be employed for the initial extraction. Soxhlet extraction is a classic and effective method for exhaustive extraction.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: Dichloromethane or a mixture of n-hexane and ethyl acetate can be used. Dichloromethane has been shown to be effective in extracting this compound.[3]

-

Procedure:

-

Place the powdered plant material (e.g., 500 g) into a large cellulose (B213188) thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (e.g., 2 L of dichloromethane).

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.

-

Allow the extraction to proceed for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, cool the apparatus and concentrate the solvent containing the crude extract using a rotary evaporator under reduced pressure to obtain a viscous residue.

-

Chromatographic Purification of this compound

The crude extract is a complex mixture of compounds and requires further purification, typically through column chromatography followed by thin-layer chromatography (TLC) for monitoring.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient solvent system of increasing polarity, such as n-hexane and ethyl acetate, is employed. The separation is based on the differential adsorption of the compounds to the silica gel.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and load it onto the top of the silica gel bed.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions of a specific volume (e.g., 50 mL) and monitor them by TLC.

-

-

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A solvent system such as n-hexane:ethyl acetate (e.g., 8:2 v/v) is used to develop the plates.[4]

-

Visualization: The spots on the TLC plate are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent, such as a solution of p-anisaldehyde-sulfuric acid followed by heating.

-

Procedure:

-

Apply a small spot of each collected fraction onto a TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and visualize the spots.

-

Fractions showing a spot with an Rf value corresponding to a this compound standard are pooled together.

-

-

-

Final Purification:

-

The pooled fractions containing this compound are concentrated under reduced pressure.

-

Recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) can be performed to obtain pure, crystalline this compound.

-

Quantitative Data

The yield of this compound can vary depending on the plant source, collection time, and the extraction and purification methods employed. The following table summarizes representative quantitative data gathered from various studies on Taraxacum officinale and related triterpenoid extractions.

| Parameter | Value | Reference |

| Extraction Yields | ||

| Alcohol Soluble Extractive Value (Hot Extraction) | 12.57% | [2] |

| Alcohol Soluble Extractive Value (Cold Extraction) | 8.943% | [2] |

| Aqueous Extract Yield (from aerial parts) | 40% (0.4 g from 1 g) | [5] |

| Characterization Data | ||

| Molecular Formula | C32H52O2 | [6] |

| Molecular Weight | 468.8 g/mol | [6] |

Structural Elucidation Data

The structure of the isolated this compound is confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following table presents the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |

| 1 | 38.4 | 1.55 (m) |

| 2 | 23.7 | 1.65 (m) |

| 3 | 81.0 | 4.47 (dd, J = 10.5, 5.5) |

| 4 | 37.8 | - |

| 5 | 55.4 | 0.85 (d, J = 9.5) |

| 6 | 18.2 | 1.50 (m) |

| 7 | 34.0 | 1.40 (m) |

| 8 | 40.9 | 1.45 (m) |

| 9 | 50.5 | 1.30 (m) |

| 10 | 37.1 | - |

| 11 | 21.5 | 1.40 (m) |

| 12 | 25.5 | 1.60 (m) |

| 13 | 38.8 | 1.70 (m) |

| 14 | 42.1 | - |

| 15 | 26.6 | 1.60 (m) |

| 16 | 39.3 | 1.90 (m) |

| 17 | 34.5 | 1.35 (m) |

| 18 | 48.7 | 1.95 (m) |

| 19 | 38.3 | 2.25 (m) |

| 20 | 154.3 | - |

| 21 | 25.5 | 1.60 (m) |

| 22 | 38.9 | 1.50 (m) |

| 23 | 27.9 | 0.86 (s) |

| 24 | 16.5 | 0.85 (s) |

| 25 | 15.9 | 0.94 (s) |

| 26 | 16.5 | 1.03 (s) |

| 27 | 14.7 | 0.90 (s) |

| 28 | 21.3 | 0.83 (s) |

| 29 | 19.4 | 1.02 (d, J = 6.0) |

| 30 | 107.0 | 4.63 (s), 4.55 (s) |

| OAc | 171.0 | - |

| OAc-CH₃ | 21.3 | 2.04 (s) |

Note: Data compiled from various sources and may show slight variations depending on the solvent and instrument used.[7][8]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| Ion Type | m/z | Interpretation |

| [M]+ | 468.4 | Molecular Ion |

| [M-CH₃]+ | 453.4 | Loss of a methyl group |

| [M-CH₃COOH]+ | 408.4 | Loss of acetic acid |

| Further Fragments | 393, 257, 218, 204, 189 | Characteristic triterpenoid fragmentation |

Note: Fragmentation patterns can be complex and are influenced by the ionization method used.[9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Taraxacum officinale.

Caption: Workflow for the isolation of this compound.

Anti-Inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects through signaling pathways similar to its parent compound, taraxasterol (B1681928). The following diagram illustrates the proposed mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.[11][12]

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Taraxacum officinale. The detailed experimental protocols offer a practical framework for researchers to isolate this compound for further investigation. The summarized quantitative and spectroscopic data serve as a valuable reference for compound identification and purity assessment. The visualization of the experimental workflow and the proposed anti-inflammatory signaling pathway provides a clear and concise summary of the key processes involved. Further research into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the foundational information presented herein.

References

- 1. eJournal [researchjournal.nrcp.dost.gov.ph]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Inhibitory effects of taraxasterol and aqueous extract of Taraxacum officinale on calcium oxalate crystallization: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 12. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

Taraxasteryl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasteryl acetate (B1210297) is a pentacyclic triterpenoid (B12794562) acetate that naturally occurs in a variety of plant species, most notably in dandelion (Taraxacum officinale), Pluchea sagittalis, and Inula britannica. As a derivative of the triterpene taraxasterol (B1681928), this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Possessing a complex steroidal backbone, taraxasteryl acetate has demonstrated potent anti-inflammatory, antibacterial, and potential anti-cancer properties.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for its study, and the key signaling pathways through which it exerts its biological effects.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₅₂O₂ | [1][4] |

| Molecular Weight | 468.75 g/mol | [1][4] |

| CAS Number | 6426-43-3 | [1][4] |

| Appearance | Colorless needle-like crystals or white powder | [5][6] |

| Melting Point | 251-252 °C | [4][7] |

| Boiling Point | 502.8 ± 19.0 °C (Predicted) | [8] |

| Solubility | Insoluble in water.[5][9] Soluble in chloroform (B151607), acetone, methanol (B129727), ethanol (B145695), and DMSO.[5][8] | [5][8][9] |

| IUPAC Name | [(3S,4aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | [1] |

| InChI Key | SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | [1] |

| SMILES | C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--OC(=O)C)C | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Data

Detailed 1D and 2D NMR experiments have been conducted to assign the proton (¹H) and carbon (¹³C) signals of this compound.[10][11]

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 38.4 | 1.55 (m), 1.05 (m) |

| 2 | 23.7 | 1.65 (m) |

| 3 | 81.0 | 4.47 (dd, J=10.0, 5.5 Hz) |

| 4 | 37.8 | - |

| 5 | 55.4 | 0.84 (d, J=9.5 Hz) |

| 6 | 18.2 | 1.40 (m) |

| 7 | 34.0 | 1.40 (m) |

| 8 | 40.9 | - |

| 9 | 50.4 | 1.35 (m) |

| 10 | 37.0 | - |

| 11 | 21.5 | 1.45 (m) |

| 12 | 26.6 | 1.60 (m) |

| 13 | 38.8 | 1.65 (m) |

| 14 | 42.0 | - |

| 15 | 26.9 | 1.40 (m) |

| 16 | 38.0 | 1.95 (m) |

| 17 | 34.5 | - |

| 18 | 48.6 | 1.60 (m) |

| 19 | 38.3 | 2.15 (m) |

| 20 | 154.4 | - |

| 21 | 25.6 | 1.65 (m) |

| 22 | 39.3 | 1.40 (m) |

| 23 | 28.0 | 0.85 (s) |

| 24 | 16.5 | 0.86 (s) |

| 25 | 16.0 | 0.94 (s) |

| 26 | 16.0 | 1.03 (s) |

| 27 | 14.7 | 0.90 (s) |

| 28 | 19.4 | 1.03 (d, J=6.5 Hz) |

| 29 | 18.0 | 1.01 (d, J=6.5 Hz) |

| 30 | 107.1 | 4.63 (s), 4.57 (s) |

| OAc | 171.0, 21.3 | 2.04 (s) |

Note: NMR data is typically recorded in CDCl₃ and chemical shifts are relative to TMS. Assignments are based on published literature and may vary slightly depending on experimental conditions.[10][11]

Mass Spectrometry (MS) Data

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z | Interpretation |

| [M]+ | 468.75 | Molecular Ion |

| [M-CH₃COOH]+ | 408 | Loss of acetic acid |

| - | 218 | Retro-Diels-Alder fragmentation |

| - | 204 | Fragmentation of the triterpene core |

| - | 189 | Further fragmentation |

Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).[4]

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from plant material, such as dandelion roots, is outlined below.

1. Sample Preparation:

-

Collect and thoroughly wash the plant material (e.g., roots of Taraxacum officinale).[12]

-

Air-dry the material in a shaded, well-ventilated area or use a mechanical dryer at a low temperature (40-50°C) to prevent degradation.[12]

-

Grind the dried plant material into a fine powder (30-40 mesh) to increase the surface area for extraction.[12]

2. Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as hexane (B92381) or chloroform for several hours.[12][13]

-

Alternatively, use methanol or ethanol for extraction, followed by partitioning with a non-polar solvent.[7]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

3. Purification:

-

Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.[14]

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate gradient).[14]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the pure compound and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/alcohol) to obtain pure this compound crystals.[7]

Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This in vivo assay is commonly used to evaluate the anti-inflammatory effects of compounds.[14]

1. Animals:

-

Use adult Wistar rats or a similar rodent model.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

2. Experimental Groups:

-

Control Group: Receives the vehicle (e.g., saline or 1% Tween 80).

-

Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin).

-

Test Group(s): Receives different doses of this compound suspended in the vehicle.

3. Procedure:

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Administer the vehicle, standard drug, or this compound orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

4. Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[14]

-

Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][15] Mechanistically, this is largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[16] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[17] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules. This compound is believed to inhibit this pathway, thereby reducing the inflammatory response.

Regulation of Cell Proliferation and Autophagy

Recent studies have highlighted the role of this compound in cancer cell biology. It has been shown to target the E3 ubiquitin ligase RNF31 , promoting its degradation through the activation of autophagy.[18] The degradation of RNF31, in turn, inhibits the RNF31/p53 axis, which is implicated in driving cell proliferation in certain cancers like colorectal cancer.[18] This suggests a potential therapeutic application for this compound in oncology.

Furthermore, the related compound, taraxasterol, has been shown to suppress the proliferation of androgen-independent prostate cancer cells by inhibiting the FGFR2-PI3K/AKT signaling pathway .[19] Given the structural similarity, it is plausible that this compound may exert similar effects, warranting further investigation into its role in modulating this critical cancer-related pathway.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its anti-inflammatory effects are well-documented and are primarily mediated through the inhibition of the NF-κB signaling pathway. Emerging research also points towards its potential in cancer therapy through the modulation of autophagy and key proliferative pathways. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C32H52O2 | CID 13889352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Antibacterial | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. actavet.vfu.cz [actavet.vfu.cz]

- 8. CAS 6426-43-3 | this compound [phytopurify.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]

- 14. scispace.com [scispace.com]

- 15. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Taraxasterol suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Taraxasteryl Acetate (B1210297)

Introduction

Taraxasteryl acetate is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants, including those from the Asteraceae family such as Pluchea sagittalis and Taraxacum officinale.[1][2][3] As an acetylated derivative of taraxasterol, it has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the key biological activities of this compound, focusing on its anti-inflammatory and anti-cancer effects. It includes quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows to support further research and development.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties across various experimental models. Its mechanisms of action include the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in stimulated human neutrophils, the modulation of heat shock protein 72 (hsp72) synthesis, and the reduction of edema.[2][3] It has shown efficacy in both topical and systemic inflammation models.

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Inducing Agent | Dose of this compound | Key Quantitative Results | Reference |

| Rat Hind Paw Edema | Carrageenan | 60 mg/kg | Significant reduction (P<0.05) in edema at 3h and 5h post-induction. | [4] |

| Mice Ear Edema | Phorbol-12-myristate-13-acetate (PMA), Croton Oil, Arachidonic Acid | 1/20th of the dose of the whole plant extract | Showed topical anti-inflammatory activity similar to the dichloromethane (B109758) extract. | [2] |

| Stimulated Human Neutrophils | - | - | Active against induced ROS and RNS production. | [2][3] |

| Rat Astrocytoma Cells (C6) | Lipopolysaccharide (LPS) | > Low concentrations | Did not inhibit IL-6 production at lower concentrations, unlike its parent compound, taraxasterol. | [5] |

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory activity of this compound involves the suppression of key inflammatory mediators. The diagram below illustrates a generalized pathway where an inflammatory stimulus like LPS would typically trigger the production of pro-inflammatory cytokines and reactive species, a process that is inhibited by this compound.

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[6][7] It has been shown to be effective against various cancer cell lines, both in vitro and in in vivo xenograft models.

Quantitative Data: Anti-Cancer Effects

| Cancer Type / Cell Line | Assay / Model | Concentration / Dose | Key Quantitative Findings | Reference |

| Human Glioblastoma (U87) | Apoptosis (Flow Cytometry) | 10, 50, 150 µM | Apoptotic cells increased from 7.3% (control) to 16.1%, 44.1%, and 76.7% respectively. | [6] |

| Human Glioblastoma (U87) | Cell Cycle Analysis | - | Induced Sub-G1 cell cycle arrest. | [6] |

| Mouse Xenograft (U87 cells) | Tumor Growth Inhibition | 0.25, 0.75 µg/g | Reduced tumor volume from 1.3 cm³ (control) to 0.67 cm³ and 0.25 cm³ respectively. | [6] |

| Colorectal Cancer | - | - | Targets RNF31 to inhibit the RNF31/p53 axis, suppressing cell proliferation. | [1] |

| Human Gastric Cancer (AGS) | Cell Growth Inhibition | - | Showed a tendency for G2/M arrest and apoptosis promotion, but with no statistical significance compared to taraxerol (B1681929). | [8] |

| Human Cervical Cancer (HeLa) | Apoptosis (related compound Taraxerol) | - | Induces apoptosis via the mitochondrial pathway, suppressing the PI3K/Akt signaling pathway. | [9] |

Signaling Pathway: Intrinsic Apoptosis Induction

A key anti-cancer mechanism of related triterpenoids involves the mitochondrial pathway of apoptosis.[9] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins, leading to the activation of a caspase cascade that executes cell death.

Experimental Protocols

The following are generalized methodologies for key experiments used in the biological activity screening of this compound, based on protocols described in the cited literature.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., U87, HeLa) in 96-well plates at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-150 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce MTT to a purple formazan (B1609692).

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]

-

Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well in 24-well plates) and treat with this compound for the desired time (e.g., 48 hours).[10]

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[4][7]

-

Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions. Fast the animals overnight before the experiment, with free access to water.

-

Grouping and Administration: Divide animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound (e.g., 60 mg/kg) via oral gavage.

-

Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

General Workflow for In Vitro Screening

The diagram below outlines a logical workflow for the initial in vitro screening of this compound for anti-cancer activity.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate key signaling pathways involved in inflammation and apoptosis highlights its therapeutic potential. The data and protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the pharmacological activities of this compound. Future studies should continue to elucidate its precise molecular targets and evaluate its safety and efficacy in more complex preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. CAS 6426-43-3 | this compound [phytopurify.com]

- 6. Anticancer activity of taraxerol acetate in human glioblastoma cells and a mouse xenograft model via induction of autophagy and apoptotic cell death, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Effects of Taraxasteryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasteryl acetate (B1210297), a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of Taraxasteryl acetate, with a primary focus on its anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Pharmacological Effects

This compound exhibits a range of biological activities, with the most extensively studied being its anti-inflammatory and anti-cancer effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.

Anti-cancer Activity

Emerging evidence highlights the potential of this compound as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models. Its anti-neoplastic effects are attributed to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological effects of this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | MTT Assay | 24 | 114.68 ± 3.28 | [1] |

| 48 | 108.70 ± 5.82 | [1] | |||

| 72 | 49.25 ± 3.22 | [1] | |||

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 24 | 439.37 ± 6.8 | [2][3] |

| 48 | 213.27 ± 5.78 | [2][3] | |||

| 72 | 121 ± 7.98 | [2][3] | |||

| 96 | 27.86 ± 9.66 | [2][3] | |||

| U87 | Human Glioblastoma | MTT Assay | 24 | 34.2 | [4] |

| 48 | 28.4 | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Taraxasterol (B1681928) (a closely related compound)

Note: Data for this compound was not explicitly found in a dose-dependent manner in the search results. The data for Taraxasterol is provided as a relevant reference.

| Animal Model | Inflammatory Agent | Doses (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |

| Rat Paw Edema | Carrageenan | 2.5 | 24.2 | 3 | [5][6][7] |

| 5 | 41.5 | 3 | [5][6][7] | ||

| 10 | 55.1 | 3 | [5][6][7] | ||

| Mouse Ear Edema | Dimethylbenzene | 2.5 | 19.5 | - | [5][6][7] |

| 5 | 42.9 | - | [5][6][7] | ||

| 10 | 57.2 | - | [5][6][7] |

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. This is primarily achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38, thereby downregulating downstream inflammatory and proliferative responses.[8]

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the pharmacological effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound or a reference drug (e.g., indomethacin, 10 mg/kg) is administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][10][11][12]

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10][11]

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Phorbol Myristate Acetate (PMA)-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

-

Animals: Swiss mice (25-30 g).

-

Procedure:

-

A solution of PMA (e.g., 2.5 µg in 20 µL acetone) is topically applied to the inner and outer surfaces of the right ear.[13]

-

This compound (e.g., 100 µmol/ear) or a reference drug is applied topically to the same ear.[14]

-

The left ear serves as a control.

-

After a specified time (e.g., 6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both ears and weighed.

-

The increase in weight of the right ear punch compared to the left ear punch is a measure of the edema.

-

The percentage of edema inhibition is calculated.

-

Measurement of Reactive Oxygen Species (ROS) in Neutrophils

This in vitro assay assesses the antioxidant potential of this compound.

-

Cell Type: Human neutrophils isolated from peripheral blood.

-

Reagents: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant.[15][16]

-

Procedure:

-

Neutrophils (e.g., 1 x 10^6 cells/mL) are incubated with DCFH-DA (e.g., 5-10 µM) at 37°C for 30 minutes in the dark.[15][16]

-

The cells are then washed to remove excess probe.

-

Cells are pre-incubated with various concentrations of this compound.

-

ROS production is stimulated with PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).

-

The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured using a flow cytometer or a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[17]

-

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Culture: Appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or cancer cell lines) are cultured to ~80% confluency.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB activation).

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.[18][19][20][21][22][23][24]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

RNF31 Ubiquitination and p53 Interaction Assays

These assays are crucial for elucidating the anti-cancer mechanism of this compound in colorectal cancer.

-

Cell Lines: HCT116 or SW480 colorectal cancer cells.

-

Ubiquitination Assay:

-

Cells are co-transfected with plasmids encoding HA-ubiquitin and Flag-RNF31.

-

Cells are treated with this compound and the proteasome inhibitor MG132.

-

Cell lysates are subjected to immunoprecipitation with an anti-Flag antibody.

-

The immunoprecipitates are then analyzed by Western blotting with an anti-HA antibody to detect ubiquitinated RNF31.[25][26][27]

-

-

Co-Immunoprecipitation for RNF31-p53 Interaction:

-

Cells are lysed, and the lysates are incubated with an anti-RNF31 antibody or a control IgG.

-

The immune complexes are captured using protein A/G-agarose beads.

-

The beads are washed, and the bound proteins are eluted.

-

The eluates are analyzed by Western blotting using an anti-p53 antibody to detect the interaction.[28][29][30][31]

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and emerging anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK, and in the context of cancer, the induction of RNF31 degradation and subsequent p53 stabilization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its detailed molecular interactions, pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex preclinical models to pave the way for potential clinical applications.

References

- 1. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Therapeutic Effects of Taraxasterol on Triple-Negative Breast Cancer (MDA-MB-231 Cells) Through Modulation of the Novel AKT/mTOR/β-Catenin Signaling Pathway [sid.ir]

- 4. medchemexpress.com [medchemexpress.com]

- 5. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 7. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of this compound on inflammation and heat shock protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. repositori.upf.edu [repositori.upf.edu]